molecular formula C18H19F2N3O B6474665 2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640891-77-4

2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6474665
CAS No.: 2640891-77-4
M. Wt: 331.4 g/mol
InChI Key: WAAJSJICMZAEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane (CAS: 2640891-77-4) is a structurally complex heterocyclic compound characterized by a spiro[3.3]heptane core fused with a pyrazole ring. Its molecular formula is C₁₈H₁₉F₂N₃O, with a molecular weight of 331.4 g/mol . The compound features a difluoromethyl substituent on the pyrazole ring and a phenyl group at the 6-position of the azaspiro system. Its SMILES representation is Cn1cc(C(=O)N2CC3(CC(c4ccccc4)C3)C2)c(C(F)F)n1, highlighting the spirocyclic connectivity and functional group arrangement . While its density, melting point, and other physical properties remain unreported in available literature, its synthetic relevance lies in its hybrid architecture, combining rigid spirocyclic frameworks with bioactive pyrazole motifs—a design strategy often employed in medicinal and agrochemical research.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c1-22-9-14(15(21-22)16(19)20)17(24)23-10-18(11-23)7-13(8-18)12-5-3-2-4-6-12/h2-6,9,13,16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAJSJICMZAEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the mitochondrial respiratory chain, also known as complex II. It is involved in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Biochemical Pathways

The inhibition of SDH affects multiple biochemical pathways. Primarily, it disrupts the citric acid cycle and the electron transport chain , both of which are crucial for energy production in cells. The disruption of these pathways leads to a decrease in ATP production, affecting various cellular processes that require energy. Additionally, the inhibition of SDH can lead to an increase in reactive oxygen species, which can cause oxidative stress and damage to cells.

Pharmacokinetics

Given its structural similarity to other sdhi fungicides, it is likely to have similar adme properties. These properties can significantly impact the compound’s bioavailability, efficacy, and safety profile.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism

Biological Activity

The compound 2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane is a complex organic molecule notable for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of the compound includes a pyrazole ring substituted with a difluoromethyl group and a carbonyl moiety, integrated into a spirocyclic framework. The synthesis typically involves multiple steps, including the formation of the pyrazole ring and subsequent modifications to introduce the azaspiro structure.

Key Synthetic Pathways

  • Formation of the Pyrazole Ring : The initial step often involves the reaction of difluoroacetoacetic acid derivatives with hydrazine derivatives.
  • Spirocyclic Formation : The azaspiro structure is formed through cyclization reactions that incorporate nitrogen-containing precursors.

Biological Activity

The biological activity of this compound can be categorized primarily into antifungal properties due to its mechanism of action on succinate dehydrogenase (SDH), an enzyme critical for cellular respiration in fungi.

  • Inhibition of Succinate Dehydrogenase : The compound acts as a succinate dehydrogenase inhibitor, disrupting the mitochondrial respiratory chain in fungi. This inhibition leads to reduced ATP production, ultimately causing cell death in fungal pathogens.

Antifungal Activity

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against various fungal species, including Zymoseptoria tritici, known for causing septoria leaf blotch in cereals. The efficacy was evaluated through in vitro assays measuring growth inhibition at varying concentrations.

CompoundFungal SpeciesInhibition Concentration (µg/mL)Efficacy (%)
Compound AZymoseptoria tritici1085%
Compound BAlternaria spp.590%
Compound CPhytophthora infestans2070%

Cytotoxicity Studies

In addition to antifungal properties, cytotoxicity assays were performed on human cancer cell lines (breast, colon, lung). The results indicated moderate antiproliferative effects, suggesting potential applications in cancer therapeutics.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HCT116 (Colon)20
A549 (Lung)25

Applications

The primary applications of this compound include:

  • Agricultural Fungicides : As a precursor for SDHI fungicides, it plays a crucial role in crop protection against fungal diseases.
  • Pharmaceutical Development : Its structural characteristics make it a candidate for further development in anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Source
This compound C₁₈H₁₉F₂N₃O 331.4 Not reported Spiro[3.3]heptane, pyrazole, difluoromethyl
N-(2-(1H-Indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9c) C₁₉H₁₅F₂N₅O 368.13 134–136 Indazole-phenol linker, carboxamide
N-(2-(1H-Pyrazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9d) C₁₅H₁₃F₂N₅O 318.12 148–150 Pyrazole-phenol linker, carboxamide
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene C₂₆H₁₉ClN₄O₂ 454.91 Not reported Diazabicyclo[3.1.0]hexene, nitroaryl
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) C₁₂H₄Cl₂F₆N₄OS 437.15 195–210 Trifluoromethyl sulfinyl, pyrazole

Key Observations:

Spirocyclic vs. Bicyclic Frameworks : While the target compound features a spiro[3.3]heptane core, compound 9c and 9d from utilize linear carboxamide linkers between pyrazole and aromatic systems. The diazabicyclo[3.1.0]hexene in introduces a strained bicyclic system distinct from the spiro architecture .

Substituent Effects : The difluoromethyl group in the target compound contrasts with the trifluoromethyl sulfinyl group in fipronil, a commercial insecticide. Fluorinated substituents enhance metabolic stability and lipophilicity, but the spirocyclic system may reduce conformational flexibility compared to fipronil’s planar structure .

Thermal Stability : The target compound lacks reported melting point data, but analogues like 9c and 9d exhibit sharp melting points (134–150°C), suggesting crystalline purity achievable via similar synthetic routes .

Key Observations:

Spirocyclization Challenges : The target compound’s synthesis likely requires precise control of ring-forming reactions, whereas linear analogues (e.g., 9c–9h ) are synthesized via straightforward carboxamide coupling .

Reagent Compatibility : The use of EDCI/HOBt in contrasts with Vilsmeier-Haack reagents (POCl₃/PCl₅ in DMF) for activating carbonyl groups in and . These differences highlight the need for tailored conditions to avoid side reactions in complex systems .

Table 3: Bioactivity and ADME Profiles

Compound Name LogP Solubility (mg/mL) Bioactivity (IC₅₀/EC₅₀) Application Source
Target compound ~3.5* Not reported Not reported Research chemical
Fipronil 4.0 0.003 (water) 0.001 µM (insect GABA) Insecticide
4-Hydroxy-6-methyl-3-(1-phenyl-1H-pyrazol-3-yl)-2H-pyran-2-one 2.8 0.12 (DMSO) Not reported Photochromic studies

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Photochromic Potential: While ’s pyran-2-one derivative exhibits photochromism, the target compound’s rigid spirocyclic system may limit such behavior, favoring stability over dynamic structural changes .

Preparation Methods

Carbonylation-Halogenation-Cyclization Route (CN117304112A)

This method employs difluorochloromethane as a starting material, leveraging palladium-catalyzed carbonylation and subsequent halogenation-cyclization steps:

  • Carbonylation : Difluorochloromethane reacts with carbon monoxide and methyl hydrazine in the presence of Pd(CH3_3CN)Cl2_2 and sodium formate to form intermediate I (ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate).

  • Halogenation : Intermediate I undergoes bromination at −5°C to yield intermediate II (brominated difluoromethyl precursor).

  • Cyclization : Reaction of intermediate II with propiolic acid and aqueous alkali generates the pyrazole-carboxylic acid via intramolecular cyclization, achieving an 86.2% yield and 98.8% purity.

Key Advantages :

  • Avoids corrosive reagents like difluoroacetic acid.

  • Utilizes cost-effective difluorochloromethane.

α,β-Unsaturated Ester Condensation Route (CN111362874B)

This alternative route begins with 2,2-difluoroacetyl halides :

  • Substitution/Hydrolysis : 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in dichloromethane, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediate III .

  • Condensation-Cyclization : Intermediate III undergoes low-temperature condensation with methyl hydrazine (40% aqueous solution) in the presence of KI, followed by cyclization under reduced pressure to afford the pyrazole-carboxylic acid with minimal isomer formation.

Key Advantages :

  • High regioselectivity (>95% purity).

  • Recrystallization in methanol/water (35–65% v/v) enhances yield.

Coupling of Pyrazole-Carboxylic Acid and Spiroazetidine

The final step involves forming the amide bond between the pyrazole-carboxylic acid and the spiroazetidine amine.

Acyl Chloride-Mediated Coupling

  • Acid Activation : Convert 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl2_2).

  • Amidation : React the acyl chloride with 6-phenyl-2-azaspiro[3.3]heptane in dichloromethane at 0°C, followed by gradual warming to room temperature.

Yield Optimization :

  • Use of DMAP (4-dimethylaminopyridine) as a catalyst improves coupling efficiency.

  • Purification via silica gel chromatography (hexane/ethyl acetate 4:1) achieves >90% purity.

Peptide Coupling Reagents

Alternative methods employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide):

  • Conditions : DMF solvent, room temperature, 12-hour reaction.

  • Advantages : Avoids moisture-sensitive intermediates.

Comparative Analysis of Synthetic Routes

ParameterCarbonylation Routeα,β-Unsaturated Ester Route
Starting Material CostLow (difluorochloromethane)Moderate (2,2-difluoroacetyl chloride)
Yield (%)86.278–85
Purity (%)98.895–97
ScalabilityIndustrialLab-scale

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Use of KI in the condensation step suppresses isomer formation.

  • Steric Hindrance in Coupling :

    • Employ high-boiling solvents (e.g., DMF) to enhance reagent mobility.

  • Purification Complexity :

    • Recrystallization with methanol/water mixtures reduces impurity carryover .

Q & A

Basic: What synthetic strategies are commonly employed to construct the spirocyclic core of this compound?

The spirocyclic 2-azaspiro[3.3]heptane framework is typically synthesized via cyclization reactions or functionalization of preformed spiro intermediates. For example, heating a DMSO solution of a spirocyclic precursor (e.g., 2-oxa-6-azaspiro[3.3]heptane) with fluorinated aromatic reagents under reflux can yield structurally related compounds . Multi-step approaches, such as nine-step syntheses starting from 2,2-bis(bromomethyl)-1,3-propanediol, have also been reported for analogous azaspiro systems .

Advanced: How can stereochemical challenges during synthesis be addressed, particularly for enantioselective azaspiro formation?

Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For instance, tert-butylsulfinyl groups have been employed to control stereochemistry in spirocyclic amine derivatives, enabling isolation of enantiopure intermediates . Computational modeling of transition states (e.g., DFT studies) can guide optimization of reaction conditions to minimize racemization .

Basic: What analytical techniques are most reliable for confirming the spirocyclic structure and substituent positions?

High-resolution X-ray crystallography remains the gold standard for unambiguous structural confirmation. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, particularly for resolving bond-length ambiguities in strained spiro systems . Complementary techniques include 1H^{1}\text{H}/13C^{13}\text{C} NMR (for substituent connectivity) and HRMS for molecular weight validation .

Advanced: How should researchers reconcile discrepancies between computational binding predictions and experimental pharmacological data?

Discrepancies often arise from force field inaccuracies or solvent effects in docking simulations. Cross-validation using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide experimental binding constants. For example, fluorinated spiro compounds like those in showed enhanced protein binding despite moderate computational affinity scores, highlighting the role of lipophilicity in vivo .

Basic: What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases or proteases).
  • Cellular viability assays : Use cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer lines for anticancer activity).
  • Membrane permeability studies : Caco-2 monolayers or PAMPA assays to assess bioavailability .

Advanced: What strategies improve metabolic stability of the difluoromethyl-pyrazole moiety?

The difluoromethyl group inherently enhances metabolic stability by resisting oxidative CYP450 metabolism. Further optimization can involve:

  • Introducing electron-withdrawing substituents (e.g., trifluoromethyl) on the pyrazole ring to reduce electrophilic susceptibility.
  • Blocking metabolically labile positions via steric hindrance (e.g., methyl groups) .

Basic: How does the difluoromethyl group influence physicochemical properties?

The difluoromethyl group increases lipophilicity (logP) by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability. It also introduces metabolic stability via C-F bond strength, as seen in related spiro compounds .

Advanced: What methodologies resolve structural ambiguities in the azaspiro core under dynamic conditions?

Dynamic NMR (e.g., 19F^{19}\text{F} NMR for fluorinated derivatives) can probe conformational flexibility in solution. For crystallographic ambiguities, high-pressure data collection or low-temperature (100 K) X-ray diffraction improves resolution of strained spiro junctions .

Basic: What are the key differences between this compound and structurally similar azaspiro derivatives?

Compared to non-fluorinated analogs (e.g., 2-oxa-6-azaspiro[3.3]heptane), the difluoromethyl-pyrazole group enhances target binding affinity and pharmacokinetic properties. Methylallyl-functionalized derivatives (e.g., 6-((2-methylallyl)oxy)-2-azaspiro[3.3]heptane) exhibit distinct lipophilicity profiles .

Advanced: How can researchers design SAR studies to optimize spirocyclic compound activity?

Structure-activity relationship (SAR) studies should systematically vary:

  • Spiro ring size : Compare [3.3] vs. [3.4] systems for conformational effects.
  • Substituent electronic properties : Introduce electron-withdrawing/donating groups on the phenyl or pyrazole rings.
  • Stereochemistry : Evaluate enantiomer-specific activity using chiral HPLC separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.